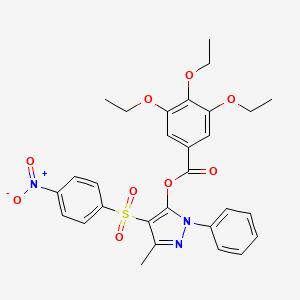

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Description

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a pyrazole-based ester featuring a 4-nitrophenylsulfonyl group at position 4 and a 3,4,5-triethoxybenzoate ester at position 5 of the pyrazole ring. Its molecular formula is C₃₀H₃₂N₂O₇S, with a molecular weight of 564.66 g/mol . The 3,4,5-triethoxybenzoate moiety introduces steric bulk and electron-donating ethoxy groups, while the 4-nitrophenylsulfonyl group contributes strong electron-withdrawing properties.

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O9S/c1-5-38-24-17-20(18-25(39-6-2)26(24)40-7-3)29(33)41-28-27(19(4)30-31(28)21-11-9-8-10-12-21)42(36,37)23-15-13-22(14-16-23)32(34)35/h8-18H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKRTQMWCHDETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR) based on various research studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 477.49 g/mol. The compound features a pyrazole core substituted with a nitrophenyl sulfonyl group and a triethoxybenzoate moiety.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Moderate cytotoxicity |

| HEPG2 (Liver) | 8.2 | Significant selective activity |

| PC-3 (Prostate) | 12.0 | Moderate activity |

| A549 (Lung) | 15.5 | Less potent compared to others |

The compound demonstrated notable cytotoxicity against liver cancer cells (HEPG2), with an IC50 value of 8.2 µM, suggesting its potential as an anti-cancer agent .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets such as tubulin and other proteins involved in cell proliferation and apoptosis. Molecular docking studies indicate that the compound may bind effectively to the colchicine-binding site of tubulin, inhibiting its polymerization .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring and substituents significantly influence the biological activity of the compound. For instance:

- Nitrophenyl Sulfonyl Group : The presence of this group enhances cytotoxic activity by increasing electron-withdrawing properties, which may facilitate interactions with biological targets.

- Triethoxybenzoate Moiety : This part of the molecule appears to contribute to lipophilicity, aiding in membrane permeability and bioavailability.

A comparative analysis with other pyrazole derivatives reveals that variations in substituents can lead to differing levels of potency against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of similar pyrazole derivatives in preclinical settings:

- Study on Pyrazole Derivatives : A study investigated a series of pyrazole derivatives for their anti-cancer properties, revealing that compounds with similar structural motifs exhibited IC50 values ranging from 5 µM to over 20 µM against multiple cancer types .

- In Vivo Studies : Animal models treated with related compounds showed significant tumor reduction rates when administered at specific dosages, indicating potential for further development into therapeutic agents .

Scientific Research Applications

Structural Characteristics

- IUPAC Name : 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

- Molecular Formula : C24H27N3O7S

- Molecular Weight : 493.5 g/mol

- Canonical SMILES : CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)N+[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Medicinal Chemistry

The compound has shown promising potential in medicinal chemistry, particularly for its anti-inflammatory and anti-cancer properties. The presence of the nitrophenyl sulfonyl group enhances its reactivity, making it a candidate for further pharmacological studies.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-cancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that this compound can interact with specific protein targets involved in cancer progression, making it a candidate for further development as an anti-cancer agent .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent . The structural features allow it to inhibit bacterial growth effectively.

Case Study: Antibacterial Activity

Studies have demonstrated that similar pyrazole derivatives exhibit antibacterial activity against strains such as E. coli and P. aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Material Science Applications

In material science, the compound's ability to form stable complexes with metals makes it useful in developing new materials with specific properties.

Case Study: Synthesis of Novel Materials

Research has highlighted the use of this compound in synthesizing advanced materials for electronics and catalysis. Its functional groups can be modified to tailor the properties of the resultant materials .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzoate Group

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate (BA93241)

- Molecular Formula : C₂₅H₂₁N₃O₈S

- Molecular Weight : 523.51 g/mol

- Key Differences: The benzoate group has 2,4-dimethoxy substituents instead of 3,4,5-triethoxy.

3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-methylbenzoate (C263-0341)

Variations in Sulfonyl/Sulfanyl Substituents

[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate

- Molecular Formula : C₂₉H₂₂F₂N₂O₂S

- Molecular Weight : 512.56 g/mol

- The 2,6-difluorobenzoate introduces electron-withdrawing fluorine atoms, which may enhance binding affinity in biological targets .

1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate

Pyrazole Derivatives with Methoxy/Ethoxy Substitutions

3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3a)

- Molecular Formula : C₁₉H₁₉N₃O₅

- Molecular Weight : 369.37 g/mol

- Key Differences: The 3,4,5-trimethoxyphenyl group shares similarity with the triethoxybenzoate but uses methoxy groups.

Structural and Functional Implications

Electronic Effects

- The 4-nitrophenylsulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize negative charges or enhance electrophilic reactivity compared to analogs with methylsulfonyl or sulfanyl groups .

- 3,4,5-Triethoxybenzoate provides electron-donating ethoxy groups, contrasting with the electron-withdrawing fluorine in 2,6-difluorobenzoate .

Steric and Solubility Considerations

- Sulfonate analogs (e.g., 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate) exhibit higher aqueous solubility due to the ionic sulfonate group .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfonylation and esterification. For example:

- Step 1: Construct the pyrazole ring via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition (analogous to methods in ).

- Step 2: Introduce the 4-nitrophenylsulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 3: Esterify with 3,4,5-triethoxybenzoic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Use catalytic Cu(I) salts (e.g., CuSO₄·5H₂O) to accelerate cyclization steps .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced: How can conflicting data on biological activity be resolved, particularly when comparing in vitro and in silico results?

Methodological Answer:

Contradictions often arise from differences in assay conditions or model assumptions. To address this:

- Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with controlled pH, temperature, and solvent concentrations .

- Validate In Silico Models: Compare docking results (e.g., AutoDock Vina) with experimental binding affinities measured via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Control Experiments: Test for nonspecific interactions (e.g., via competitive inhibition assays) and confirm target engagement using CRISPR knockouts or fluorescence polarization .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions. The sulfonyl group typically appears as a singlet near δ 3.5–4.0 ppm in ¹H NMR .

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Resolve the structure to confirm the orientation of the 3,4,5-triethoxybenzoate moiety (as in ).

- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (±5 ppm accuracy) .

Advanced: How can DFT calculations elucidate electronic properties relevant to its reactivity or bioactivity?

Methodological Answer:

- Model Setup: Optimize the geometry at the B3LYP/6-311+G(d,p) level in Gaussian 08. Include solvent effects (e.g., PCM for DMSO) .

- Key Analyses:

- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Map electrostatic potential surfaces to identify hydrogen-bonding motifs (critical for protein interactions) .

- Compare with experimental UV-Vis spectra (TD-DFT) to validate excited-state behavior .

Basic: What are the recommended protocols for evaluating in vitro antibacterial activity?

Methodological Answer:

- Agar Dilution Method: Prepare Mueller-Hinton agar plates with compound concentrations (0.5–128 µg/mL). Inoculate with standardized bacterial suspensions (e.g., E. coli ATCC 25922) and incubate at 37°C for 18–24 hours .

- MIC Determination: Define the minimum inhibitory concentration (MIC) as the lowest concentration with no visible growth. Confirm via broth microdilution with resazurin dye .

Advanced: How can reaction mechanisms for sulfonylation or esterification be experimentally probed?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates using deuterated vs. non-deuterated reagents to identify rate-determining steps .

- Trapping Intermediates: Use low-temperature NMR (−40°C) to detect acyl intermediates during esterification .

- Computational Modeling: Perform DFT-based NEB (nudged elastic band) calculations to map energy profiles for sulfonylation .

Basic: What stability considerations are essential for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at −20°C due to the nitro group’s photolability .

- Hydrolytic Stability: Avoid aqueous buffers at high pH (>8), as the ester group may hydrolyze. Confirm stability via HPLC over 24 hours .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

- Modify Substituents: Replace the 4-nitrophenylsulfonyl group with electron-deficient aromatics (e.g., 3,5-dinitrophenyl) to enhance electrophilicity .

- Bioisosteric Replacement: Substitute the triethoxybenzoate with trifluoromethoxy or pentafluorosulfanyl groups to improve metabolic stability .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity data from analogs .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

- HPLC Conditions: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, UV detection at 254 nm .

- Impurity Profiling: Employ UPLC-QTOF-MS to identify degradation products (e.g., hydrolyzed esters) .

Advanced: How can in vivo pharmacokinetic studies be designed to assess bioavailability and toxicity?

Methodological Answer:

- Animal Models: Administer the compound orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose .

- Analytical Methods: Quantify plasma concentrations via LC-MS/MS (LLOQ = 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

- Toxicology Screening: Perform histopathology on liver/kidney tissues and measure ALT/AST levels to evaluate hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.